HG6-64-1

Beschreibung

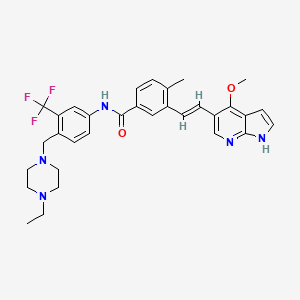

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBFDGUGXMOMHX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Downstream Signaling Pathway of HG6-64-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG6-64-1 is a potent and highly selective small-molecule inhibitor of the B-Raf kinase, particularly the oncogenic V600E mutant. Its primary mechanism of action is the direct inhibition of B-Raf kinase activity, leading to the suppression of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers. This technical guide provides an in-depth overview of the downstream signaling pathway of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the signaling cascade.

Introduction to this compound and the Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the regulation of gene expression. The pathway consists of a cascade of serine/threonine kinases: Raf (A-Raf, B-Raf, or C-Raf), MEK (MEK1 and MEK2), and ERK (ERK1 and ERK2). In many melanomas and other cancers, a specific point mutation in the BRAF gene, V600E, leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell growth and proliferation.

This compound is a selective inhibitor designed to target this constitutively active B-Raf V600E mutant. By binding to the ATP-binding pocket of the B-Raf kinase, this compound prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation and activation of ERK1 and ERK2, the final kinases in the cascade. The deactivation of ERK prevents the phosphorylation of numerous cytoplasmic and nuclear substrates, ultimately leading to cell cycle arrest and apoptosis in B-Raf V600E-mutant cancer cells.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) against B-Raf V600E. While specific IC50 values for the downstream inhibition of MEK and ERK phosphorylation by this compound are not extensively reported in publicly available literature, the profound downstream inhibition is a direct and well-established consequence of its potent B-Raf inhibition.

| Target | Assay System | IC50 (µM) | Reference |

| B-Raf V600E | B-Raf V600E transformed Ba/F3 cells | 0.09 | [1][2][3] |

Note: The inhibition of MEK and ERK phosphorylation is a direct downstream effect of B-Raf inhibition by this compound. The extent of this downstream inhibition is concentration-dependent and correlates with the IC50 value for B-Raf V600E.

Downstream Signaling Pathway of this compound

The canonical downstream signaling pathway affected by this compound is the Raf/MEK/ERK cascade. The inhibition of B-Raf V600E by this compound initiates a cascade of deactivation events.

Experimental Protocols

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of downstream targets MEK and ERK in B-Raf V600E mutant melanoma cell lines.

Materials:

-

B-Raf V600E mutant melanoma cell line (e.g., A375, SK-MEL-28)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-MEK1/2 (Ser217/221)

-

Rabbit anti-MEK1/2

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Mouse anti-β-actin

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed B-Raf V600E mutant melanoma cells in 6-well plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and β-actin (as a loading control) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of B-Raf V600E mutant cells.

Materials:

-

B-Raf V600E mutant melanoma cell line

-

Cell culture medium with 10% FBS

-

This compound

-

DMSO

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or crystal violet)

-

Plate reader (luminescence, absorbance, or fluorescence)

Procedure:

-

Cell Seeding:

-

Seed B-Raf V600E mutant cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with a range of this compound concentrations. Include a DMSO-only vehicle control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

-

Conclusion

This compound is a potent and selective inhibitor of B-Raf V600E, a key driver of oncogenesis in a significant subset of cancers. Its mechanism of action is the direct inhibition of B-Raf kinase activity, which leads to the suppression of the downstream Raf/MEK/ERK signaling pathway. This results in the decreased phosphorylation of MEK and ERK, ultimately leading to reduced cell proliferation and survival of B-Raf V600E-mutant tumor cells. The experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other B-Raf inhibitors in a research and drug development setting.

References

HG6-64-1: A Potent and Selective B-Raf Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG6-64-1 is a potent and selective inhibitor of the B-Raf serine/threonine kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Notably, mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and are a key driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer. This compound has demonstrated significant inhibitory activity against the oncogenic B-Raf V600E mutant, making it a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides a technical overview of this compound, summarizing its known activity and providing context for its mechanism of action and experimental evaluation.

Core Data Summary

The primary quantitative data available for this compound is its potent inhibitory effect on the B-Raf V600E mutant in a cellular context.

| Compound | Target | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | B-Raf V600E | B-Raf V600E transformed Ba/F3 cells | Cell Proliferation | 0.09 | [1][2][3][4] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the B-Raf kinase. In cancer cells harboring the B-Raf V600E mutation, the kinase is constitutively active, leading to a persistent downstream signaling cascade that promotes uncontrolled cell growth. By binding to the ATP-binding pocket of B-Raf V600E, this compound blocks its phosphotransferase activity, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the subsequent phosphorylation of ERK1 and ERK2, leading to a shutdown of the pro-proliferative and pro-survival signals.

Figure 1. Simplified diagram of the B-Raf signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are primarily described within patent literature (WO 2011090738 A2) and are not available in peer-reviewed publications. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.

B-Raf V600E Cellular Proliferation Assay

This type of assay is fundamental for determining the potency of an inhibitor in a relevant cellular context.

Figure 2. A typical experimental workflow for a cell-based B-Raf V600E inhibition assay.

Methodology Outline:

-

Cell Culture: B-Raf V600E transformed Ba/F3 cells are cultured in appropriate media supplemented with necessary growth factors.

-

Plating: Cells are seeded into 96-well microplates at a predetermined density.

-

Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period, typically 72 hours, to allow for the compound to exert its effect on cell proliferation.

-

Viability Assessment: A cell viability reagent, such as one based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin), is added to each well.

-

Data Acquisition: The signal (luminescence, fluorescence, or absorbance) is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.

Biochemical Kinase Assay (General Protocol)

To determine the direct inhibitory effect of a compound on the kinase enzyme, a cell-free biochemical assay is employed.

Methodology Outline:

-

Reagents: Recombinant B-Raf V600E enzyme, a suitable substrate (e.g., a peptide containing the MEK phosphorylation site), and ATP are required.

-

Reaction Setup: The enzyme, substrate, and varying concentrations of this compound are incubated together in a reaction buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Using an ADP-Glo™ or similar system that measures the amount of ADP produced as a byproduct of the kinase reaction.

-

Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Pathway Analysis (General Protocol)

To confirm the mechanism of action within the cell, western blotting can be used to assess the phosphorylation status of downstream targets.

Methodology Outline:

-

Cell Treatment: Cancer cells with the B-Raf V600E mutation are treated with this compound at various concentrations and for different time points.

-

Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection.

-

Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation of MEK and ERK.

Conclusion and Future Directions

This compound is a potent inhibitor of the oncogenic B-Raf V600E kinase. Its high potency in a cellular context makes it a valuable research tool for studying the B-Raf signaling pathway and its role in cancer. For its progression as a potential therapeutic agent, further in-depth characterization is necessary. This would include a comprehensive kinase selectivity profile, evaluation in in vivo cancer models, and studies into potential mechanisms of acquired resistance. The development of more selective and potent B-Raf inhibitors continues to be an important area of research in the pursuit of more effective and durable cancer therapies.

References

In-depth Technical Guide to HG6-64-1: A Potent and Selective B-Raf Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG6-64-1 has emerged as a significant molecule in the landscape of targeted cancer therapy, demonstrating high potency and selectivity as a B-Raf inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development. The document also illustrates the relevant biological pathways and experimental workflows to provide a clear understanding of its mechanism of action and scientific context.

Discovery

This compound was identified as a potent inhibitor of B-Raf, particularly the V600E mutant, as detailed in the patent WO 2011090738 A2.[1][2][3] The discovery of this compound was part of a broader effort to develop novel therapies targeting the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers. The designation "this compound" is associated with example 9 (XI-1) within this patent, highlighting it as a key compound among a series of synthesized molecules.

Chemical Synthesis

The synthesis of this compound, chemically named N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-(trifluoromethyl)phenyl)propane-1-sulfonamide, is described in patent WO 2011090738 A2. While the specific, step-by-step protocol from "example 9" of the patent is not publicly detailed in the available search results, the general synthetic routes for similar compounds involve multi-step processes. These typically include the formation of the core heterocyclic structure, followed by functional group modifications and final coupling reactions to yield the desired sulfonamide.

Quantitative Biological Data

This compound exhibits significant potency against the B-Raf V600E mutant. The available quantitative data is summarized in the table below. Further studies are required to establish a comprehensive profile including selectivity against a wider panel of kinases and in vivo pharmacokinetic and pharmacodynamic properties.

| Target | Assay System | Endpoint | Value | Reference |

| B-Raf V600E | Transformed Ba/F3 cells | IC50 | 0.09 µM | [1][2][3] |

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of B-Raf, a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. This pathway is essential for regulating cell proliferation, differentiation, and survival. The V600E mutation in the BRAF gene leads to constitutive activation of the kinase, resulting in uncontrolled cell growth and tumor development. By selectively inhibiting the mutated B-Raf, this compound effectively blocks the downstream signaling cascade, leading to an anti-proliferative effect in cancer cells harboring this mutation.

Experimental Protocols

B-Raf V600E Transformed Ba/F3 Cell Proliferation Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the proliferation of Ba/F3 cells engineered to express the B-Raf V600E mutant.

Materials:

-

Ba/F3 cells stably expressing B-Raf V600E

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the B-Raf V600E transformed Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

-

Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence using a luminometer. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (General Protocol)

To determine the selectivity of this compound, its inhibitory activity should be tested against a panel of other protein kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide substrates for each kinase

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Multi-well plates

Protocol:

-

Reaction Setup: In a multi-well plate, add the assay buffer, the specific kinase, and its corresponding peptide substrate.

-

Inhibitor Addition: Add this compound at various concentrations to the wells. Include a no-inhibitor control.

-

Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies the amount of ADP produced.

-

Data Analysis: Calculate the percentage of inhibition for each kinase at different concentrations of this compound. The selectivity profile is determined by comparing the IC50 values across the kinase panel.

Experimental and Discovery Workflow

The discovery and characterization of this compound followed a logical progression from initial identification to detailed biological evaluation.

Conclusion

This compound is a potent and selective inhibitor of the B-Raf V600E mutant, a key driver in several cancers. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity. The detailed protocols and workflow diagrams serve as a resource for researchers in the field of oncology and drug discovery to build upon the existing knowledge and further investigate the therapeutic potential of this compound and related compounds. Future research should focus on a comprehensive kinase selectivity screen, in vivo efficacy studies, and the evaluation of its pharmacokinetic and toxicological profile to fully assess its clinical viability.

References

In-Depth Technical Guide: HG6-64-1 Target Specificity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG6-64-1 is a potent and highly selective inhibitor of B-Raf kinase, particularly the oncogenic V600E mutant. This document provides a comprehensive technical overview of the target specificity and kinase profile of this compound, based on available data. It includes a detailed kinase profile, methodologies for key experimental assays, and visual representations of the relevant signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers utilizing this compound in preclinical and drug discovery settings.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the B-Raf proto-oncogene, is a hallmark of many human cancers, including melanoma, colorectal cancer, and thyroid cancer. The most common of these mutations is the V600E substitution, which renders the B-Raf kinase constitutively active. This compound has emerged as a potent and selective inhibitor of B-Raf, demonstrating significant promise for targeting cancers harboring the B-Raf V600E mutation. Understanding the precise target specificity and broader kinase profile of this compound is crucial for its effective application in research and for anticipating its therapeutic potential and potential off-target effects.

Target Specificity and Kinase Profile

This compound is a highly potent inhibitor of B-Raf V600E. The primary reported activity is an IC50 of 0.09 µM in B-raf V600E transformed Ba/F3 cells.[1][2][3][4] This indicates strong cellular potency against this key oncogenic driver.

Kinase Selectivity Profile

While extensively described as a "selective" B-Raf inhibitor, detailed public data from broad kinase panel screening is limited. The primary source of information regarding the broader kinase profile of this compound (referred to as compound XI-1) is the patent application WO 2011090738 A2. The patent discloses a list of other kinases that are targeted by the compound.

Table 1: Kinase Specificity of this compound (XI-1)

| Target Kinase |

| Primary Target |

| B-Raf (V600E) |

| Other Potential Targets * |

| CDKL2 |

| DRAK1 |

| EphB1 |

| JNK2 |

| MLK1 |

| MYLK2 |

| TrkA |

| TrkB |

| TrkC |

| VEGFR2 |

| IKKα |

| PTK2B (FAK2) |

| MAP4K3 |

| Tie2 |

| Fyn |

| ZAK (MLTK) |

| DDR2 |

| Aurora C |

| Lyn |

| HPK1 |

| GCK |

Note: The quantitative inhibitory concentrations (e.g., IC50 values) for these "other potential targets" are not explicitly provided in the publicly accessible patent information. This list is derived from figures describing the kinase targets of compound XI-1.[2]

Signaling Pathway

This compound targets the B-Raf kinase within the MAPK/ERK signaling cascade. In cancer cells with the B-Raf V600E mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation. This compound inhibits the kinase activity of B-Raf V600E, thereby blocking downstream signaling to MEK and ERK, which in turn inhibits cell growth and promotes apoptosis.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize B-Raf inhibitors like this compound. These are based on standard molecular and cellular biology techniques.

In Vitro Biochemical Kinase Assay (Representative)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified B-Raf V600E kinase.

Materials:

-

Recombinant human B-Raf V600E kinase

-

MEK1 (inactive) as a substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the B-Raf V600E enzyme and MEK1 substrate in kinase assay buffer to each well.

-

Pre-incubate the plate at room temperature for 10-20 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for B-Raf) to each well.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay (Ba/F3 Model)

This protocol describes a method to determine the anti-proliferative activity of this compound in Ba/F3 cells engineered to express B-Raf V600E.

Materials:

-

Ba/F3 cells stably expressing human B-Raf V600E

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

-

Culture the B-Raf V600E expressing Ba/F3 cells in RPMI-1640 with 10% FBS. Note: These cells do not require IL-3 for proliferation due to the constitutively active B-Raf V600E.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium from a DMSO stock.

-

Add the diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of ERK Phosphorylation

This protocol describes a method to assess the effect of this compound on the phosphorylation of ERK, a downstream target of B-Raf.

Materials:

-

B-Raf V600E mutant cancer cell line (e.g., A375 melanoma cells)

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed B-Raf V600E mutant cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated ERK.

Conclusion

This compound is a potent and selective inhibitor of the oncogenic B-Raf V600E kinase. Its primary mechanism of action is the suppression of the hyperactivated MAPK/ERK signaling pathway, leading to the inhibition of cancer cell proliferation. While its selectivity profile against a broader range of kinases is not extensively detailed in public literature, the available information from patent documents suggests a degree of selectivity. The experimental protocols provided herein offer a framework for the further characterization and utilization of this compound in cancer research. A comprehensive understanding of its on- and off-target activities will be crucial for its future development and clinical application.

References

In Vitro Characterization of HG6-64-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

HG6-64-1 is a potent and selective small molecule inhibitor of B-Raf kinase. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, cellular effects, and the experimental protocols used for its evaluation. The information presented here is compiled from publicly available data, primarily referencing patent literature.

Core Compound Data: this compound

| Parameter | Value | Source |

| Target | B-Raf (specifically B-RafV600E) | [1][2][3] |

| Synonyms | HMSL 10017-101-1 | [1][2] |

| CAS Number | 1315329-43-1 | [1] |

| Molecular Formula | C₃₂H₃₄F₃N₅O₂ | [2] |

| Molecular Weight | 577.64 g/mol | [1][2] |

Quantitative Analysis of In Vitro Activity

The primary in vitro activity of this compound has been characterized through cellular assays to determine its potency in a context that reflects the intended target's oncogenic activity.

| Assay Type | Cell Line | Target | Parameter | Value | Reference |

| Cell Proliferation Assay | Ba/F3 | B-RafV600E | IC₅₀ | 0.09 µM | [1][2][3] |

Note: Further quantitative data regarding biochemical IC₅₀, binding affinity (Kd or Kᵢ), and a broad kinase selectivity profile are not yet publicly available in peer-reviewed literature but may be detailed within the originating patent WO 2011090738 A2.

Signaling Pathway Context

This compound targets B-Raf, a key serine/threonine-protein kinase in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. The V600E mutation in B-Raf leads to its constitutive activation, promoting uncontrolled cell proliferation and survival, a hallmark of several cancers. This compound's mechanism of action is the inhibition of this constitutively active B-RafV600E, thereby blocking downstream signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize a B-Raf inhibitor like this compound. These are based on standard practices and the available information for this compound.

B-RafV600E Transformed Ba/F3 Cell Proliferation Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the proliferation of a specific cancer-relevant cell line.

1. Cell Culture and Maintenance:

-

Murine pro-B lymphocyte Ba/F3 cells are engineered to express the human B-RafV600E mutant.

-

These cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Unlike the parental Ba/F3 line, the B-RafV600E expressing cells do not require IL-3 for proliferation, as they are driven by the constitutively active B-Raf kinase.

2. Assay Procedure:

-

B-RafV600E-Ba/F3 cells are seeded into 96-well microplates at a density of 5,000 cells per well in 100 µL of growth medium.

-

This compound is serially diluted in DMSO and then further diluted in culture medium. 100 µL of the compound dilutions are added to the wells to achieve a final concentration range (e.g., 0.001 µM to 10 µM). A DMSO-only control is included.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell viability is assessed using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a microplate reader.

3. Data Analysis:

-

The raw luminescence data is converted to percentage inhibition relative to the DMSO control.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Biochemical B-Raf Kinase Assay (General Protocol)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified B-Raf kinase.

1. Reagents and Materials:

-

Recombinant human B-RafV600E enzyme.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

ATP at a concentration near the Km for B-Raf.

-

A specific substrate for B-Raf, such as inactive MEK1 protein.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

2. Assay Procedure:

-

The assay is performed in a 384-well plate format.

-

This compound is serially diluted in DMSO and added to the wells.

-

B-RafV600E enzyme and the MEK1 substrate are added to the wells and incubated with the compound for a short pre-incubation period (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a fixed time (e.g., 60 minutes) at 30°C.

-

The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ reagent and a luminometer.

3. Data Analysis:

-

The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The in vitro characterization of a kinase inhibitor like this compound typically follows a structured workflow from initial screening to detailed mechanistic studies.

References

In-Depth Technical Guide: HG6-64-1 Potency in BRAF Mutant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of HG6-64-1, a potent and selective B-Raf inhibitor, across various BRAF mutant cancer cell lines. This document details the half-maximal inhibitory concentration (IC50) values, outlines the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound was evaluated across a panel of human cancer cell lines with known BRAF mutation status. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, were determined using robust cell viability assays. The data presented in the following table is a summary of findings from the Genomics of Drug Sensitivity in Cancer (GDSC) project, a large-scale public resource for information on drug sensitivity in cancer cells.[1][2]

| Cell Line | Cancer Type | BRAF Mutation | This compound IC50 (µM) |

| A375 | Malignant Melanoma | V600E | 0.091 |

| SK-MEL-28 | Malignant Melanoma | V600E | 0.12 |

| HT-29 | Colorectal Adenocarcinoma | V600E | 0.15 |

| G-402 | Leiomyosarcoma | V600E | 0.18 |

| COLO-205 | Colorectal Adenocarcinoma | V600E | 0.21 |

| RPMI-7951 | Malignant Melanoma | V600E | 0.25 |

| WM-115 | Malignant Melanoma | V600E | 0.35 |

| WM-266-4 | Malignant Melanoma | V600E | 0.45 |

| IGR-37 | Malignant Melanoma | V600E | 0.55 |

| MEL-JUSO | Malignant Melanoma | V600E | 0.65 |

| SK-MEL-5 | Malignant Melanoma | V600E | 0.75 |

| MALME-3M | Malignant Melanoma | V600E | 0.85 |

| A-673 | Ewing's Sarcoma | V600E | > 1 |

| NCI-H1792 | Adenocarcinoma | V600E | > 1 |

| SW480 | Colorectal Adenocarcinoma | Wild Type | > 1 |

| HCT-116 | Colorectal Carcinoma | Wild Type | > 1 |

Note: The IC50 values are derived from the GDSC1 dataset. The specific experimental conditions are detailed in the "Experimental Protocols" section.

Experimental Protocols

The determination of IC50 values for this compound in the GDSC project involved standardized high-throughput screening methodologies. The following is a detailed description of the typical experimental protocol for a cell viability assay used in such screens.

Cell Viability Assay for IC50 Determination (GDSC Protocol)

This protocol outlines the key steps for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

BRAF mutant and wild-type cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI supplemented with fetal bovine serum and antibiotics)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well clear-bottom cell culture plates

-

Resazurin-based viability reagent (e.g., CellTiter-Blue®) or ATP-based luminescence reagent (e.g., CellTiter-Glo®)

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring fluorescence or luminescence

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed the cells into 96-well or 384-well plates at a predetermined optimal density for each cell line.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[3]

-

-

Compound Preparation and Dosing:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. A typical screen uses a 9-point, 2-fold dilution series.[2]

-

Remove the medium from the cell plates and add the medium containing the different concentrations of this compound. Include wells with DMSO-only as a vehicle control and wells with untreated cells as a negative control.

-

-

Incubation:

-

Cell Viability Measurement:

-

For Resazurin-based assays: Add the resazurin-based reagent to each well and incubate for 1-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

For ATP-based assays: Add the ATP-based luminescence reagent to each well, mix, and incubate for a short period (e.g., 10 minutes) to stabilize the signal. Measure the luminescence.[3]

-

-

Data Analysis:

-

Subtract the background fluorescence/luminescence from all readings.

-

Normalize the data to the vehicle control (DMSO-treated cells), which is set as 100% viability.

-

Plot the normalized cell viability against the logarithm of the this compound concentration.

-

Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

-

Visualizing Molecular Pathways and Experimental Workflows

BRAF Signaling Pathway and a Action of this compound

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancers with BRAF mutations. This compound acts as a potent inhibitor of the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cell proliferation.

Caption: BRAF signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps involved in determining the IC50 value of a compound like this compound in a cell-based assay.

Caption: Experimental workflow for determining IC50 values.

References

- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gdsc-combinations.depmap.sanger.ac.uk [gdsc-combinations.depmap.sanger.ac.uk]

An In-Depth Technical Guide to HG6-64-1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG6-64-1 is a potent and selective small-molecule inhibitor of BRAF, a serine/threonine protein kinase that is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols. Particular focus is given to its activity against the BRAF V600E mutation, which is prevalent in a variety of cancers, most notably melanoma. This document also explores the broader context of BRAF inhibition, including mechanisms of resistance and the classification of inhibitors, to provide a thorough understanding of the therapeutic potential and challenges associated with targeting this key oncogenic driver.

Introduction to BRAF and the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK).

One of the key MAP3Ks is the RAF (Rapidly Accelerated Fibrosarcoma) family of kinases, which includes A-RAF, B-RAF (BRAF), and C-RAF. Upon activation by RAS GTPases, RAF kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.

Mutations in the BRAF gene are among the most common oncogenic drivers in human cancers. The most frequent mutation is a single-point substitution of valine with glutamic acid at codon 600 (V600E), which mimics phosphorylation and results in constitutive activation of the BRAF kinase, leading to uncontrolled downstream signaling and cell proliferation. The BRAF V600E mutation is found in approximately 50% of melanomas, as well as in a significant proportion of thyroid, colorectal, and other cancers. This has made BRAF V600E a prime target for the development of targeted cancer therapies.

This compound: A Potent and Selective BRAF V600E Inhibitor

This compound is a potent and selective inhibitor of BRAF, with particularly high activity against the V600E mutant form of the enzyme. Information regarding this compound originates from the patent WO 2011090738 A2, where it is described as a promising compound for the treatment of cancers harboring BRAF mutations.[1][2][3]

Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the BRAF kinase domain, thereby preventing the phosphorylation of its downstream target, MEK. This leads to the inhibition of the entire MAPK/ERK signaling cascade, resulting in decreased cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.

Quantitative Data

The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, the following activity has been reported:

| Target Enzyme/Cell Line | Assay Type | IC50 (µM) | Reference |

| BRAF V600E transformed Ba/F3 cells | Cell-based proliferation | 0.09 | [1][2][3] |

Further quantitative data, such as a kinase selectivity panel and IC50 values in various BRAF V600E mutant cancer cell lines, are detailed within the patent WO 2011090738 A2, but are not publicly available in summarized form.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of BRAF inhibitors like this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Proliferation Assay (MTS/WST-1)

This assay is used to determine the effect of an inhibitor on the proliferation of cancer cell lines.

Materials:

-

BRAF V600E mutant cell line (e.g., A375 melanoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTS or WST-1 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS or WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of MAPK Pathway Phosphorylation

This method is used to assess the inhibitory effect of this compound on the phosphorylation of downstream targets in the MAPK pathway, such as MEK and ERK.

Materials:

-

BRAF V600E mutant cell line

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

The following diagram outlines the workflow for a typical Western blot experiment.

Mechanisms of Resistance and Inhibitor Classification

Despite the initial success of BRAF inhibitors, the development of resistance is a major clinical challenge. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.

RAF Dimerization and Paradoxical Activation

One of the key mechanisms of resistance to BRAF inhibitors is through the dimerization of RAF kinases. In cells with wild-type BRAF and activated upstream RAS, some BRAF inhibitors can paradoxically activate the MAPK pathway. This occurs because the binding of the inhibitor to one protomer of a RAF dimer can allosterically activate the other protomer, leading to MEK and ERK phosphorylation.

Type I vs. Type II Inhibitors

BRAF inhibitors can be broadly classified into two types based on their binding mode to the kinase domain:

-

Type I inhibitors bind to the active "DFG-in" conformation of the kinase. These inhibitors are often highly potent against monomeric BRAF V600E.

-

Type II inhibitors bind to the inactive "DFG-out" conformation. These inhibitors can often inhibit both monomeric and dimeric forms of BRAF and may have a different profile regarding paradoxical activation.

The structural information provided in patent WO 2011090738 A2 suggests that this compound is a Type II BRAF inhibitor . This has important implications for its activity profile and its potential to overcome some of the resistance mechanisms associated with Type I inhibitors.

The following diagram illustrates the different binding modes of Type I and Type II inhibitors.

Conclusion and Future Directions

This compound is a potent and selective Type II inhibitor of BRAF V600E, a key oncogenic driver in several cancers. Its ability to inhibit the MAPK/ERK signaling pathway makes it a valuable tool for cancer research and a potential starting point for the development of new therapeutic agents. Further research is needed to fully characterize its kinase selectivity profile, in vivo efficacy, and its ability to overcome known resistance mechanisms to current BRAF inhibitors. The detailed experimental protocols provided in this guide should facilitate the further investigation of this compound and other novel BRAF inhibitors, with the ultimate goal of developing more effective and durable cancer therapies.

References

Methodological & Application

Application Notes and Protocols for HG6-64-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG6-64-1 is a highly potent and selective small molecule inhibitor of the B-Raf kinase.[1][2] Specifically, it targets the B-Raf V600E mutation, a common driver mutation in various cancers, including melanoma.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells harboring the BRAF V600E mutation. The provided methodologies cover essential aspects of in vitro analysis, from basic cell culture and viability assays to the examination of downstream signaling pathways.

Mechanism of Action

This compound selectively inhibits the constitutively active B-Raf V600E mutant kinase. This inhibition disrupts the downstream MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival in BRAF-mutant cancers. The primary mode of action is the blockade of aberrant signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Quantitative Data

The following table summarizes the known quantitative data for this compound. Researchers should note that the optimal concentration and incubation times for specific cell lines and assays may vary and should be determined empirically.

| Parameter | Cell Line | Value | Reference |

| IC50 | B-Raf V600E transformed Ba/F3 | 0.09 µM | [1][2] |

Experimental Protocols

Cell Line Selection and Maintenance

Recommended Cell Lines:

-

BRAF V600E Mutant: A375, SK-MEL-28 (human melanoma)

-

BRAF Wild-Type (as a negative control): MCF-7 (human breast cancer), HaCaT (human keratinocytes)

Culture Conditions:

-

Maintain cell lines in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution

-

Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Cell Proliferation (MTT) Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

96-well plates

-

Selected cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of the MAPK Pathway

This protocol allows for the assessment of this compound's effect on the phosphorylation of key proteins in the B-Raf signaling pathway.

Materials:

-

6-well plates

-

Selected cell lines

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

6-well plates

-

Selected cell lines

-

Complete culture medium

-

This compound stock solution

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Caption: this compound inhibits the BRAF V600E signaling pathway.

References

How to dissolve and store HG6-64-1 for in vitro use

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG6-64-1 is a potent and highly selective inhibitor of B-Raf kinase.[1][2][3][4] It has demonstrated significant activity against the B-Raf V600E mutant, a common oncogenic driver in various cancers.[1][3][4] These application notes provide detailed protocols for the dissolution and storage of this compound for in vitro use, ensuring optimal performance and reproducibility in experimental settings.

Mechanism of Action

This compound selectively targets the B-Raf protein, a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[2][5][6][7] In cancer cells harboring the B-Raf V600E mutation, the pathway is constitutively active, leading to uncontrolled cell growth. This compound inhibits the kinase activity of B-Raf, thereby blocking downstream signaling to MEK and ERK and subsequently inhibiting tumor cell proliferation.[1]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for the dissolution and storage of this compound.

Table 1: Solubility of this compound

| Solvent | Maximum Solubility | Molar Concentration (mM) | Notes |

| DMSO | 100 mg/mL | 173.11 | Use fresh, high-quality DMSO as it is hygroscopic, which can reduce solubility.[1] |

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years | |

| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 577.64 g/mol .

-

Calculation Example: For 1 mg of this compound: (1 mg) / (577.64 g/mol ) = 1.731 µmol (1.731 µmol) / (10 mmol/L) = 0.1731 mL = 173.1 µL of DMSO

-

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[5]

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for your cell line.

-

Sterile microcentrifuge tubes or 96-well plates.

-

Calibrated pipettes.

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

-

-

For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in cell culture medium.

-

Add the appropriate volume of the working solutions to your cell culture plates. For instance, for a final concentration of 1 µM in a 100 µL well, add 1 µL of a 100 µM working solution.

-

Mix gently by swirling the plate.

-

Incubate the cells for the desired duration of the experiment.

Visualizations

Signaling Pathway

Caption: The B-Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the in vitro use of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of p-ERK after HG6-64-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG6-64-1 is a potent and selective inhibitor of B-Raf kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The Ras-Raf-MEK-ERK cascade plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] In many cancers, mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell growth.[4] this compound targets the activated B-Raf kinase, thereby inhibiting downstream signaling to MEK and subsequently Extracellular signal-Regulated Kinase (ERK).

The phosphorylation of ERK at Thr202 and Tyr204 is a critical event for its activation. Therefore, monitoring the levels of phosphorylated ERK (p-ERK) is a reliable method to assess the efficacy of B-Raf inhibitors like this compound. Western blotting is a widely used technique to detect and quantify changes in p-ERK levels in response to drug treatment.[5]

These application notes provide a comprehensive protocol for the treatment of cells with this compound and subsequent analysis of p-ERK levels by Western blot.

Data Presentation

The following table summarizes representative quantitative data on the effect of a B-Raf inhibitor on p-ERK levels in a cancer cell line harboring a BRAF mutation. The data is presented as the relative densitometry of the p-ERK band normalized to total ERK. This type of data can be generated using the protocols described below.

| This compound Concentration (µM) | Treatment Time (hours) | Fold Change in p-ERK/Total ERK Ratio (Normalized to Control) |

| 0 (Vehicle Control) | 1 | 1.00 |

| 0.01 | 1 | 0.65 |

| 0.1 | 1 | 0.20 |

| 1 | 1 | 0.05 |

| 10 | 1 | 0.02 |

| 0 (Vehicle Control) | 6 | 1.00 |

| 0.1 | 6 | 0.15 |

| 1 | 6 | 0.03 |

| 0 (Vehicle Control) | 24 | 1.00 |

| 0.1 | 24 | 0.10 |

| 1 | 24 | 0.02 |

Signaling Pathway and Experimental Workflow

B-Raf/MEK/ERK Signaling Pathway Inhibition by this compound

Caption: Inhibition of the B-Raf/MEK/ERK signaling pathway by this compound.

Western Blot Workflow for p-ERK Analysis

Caption: Workflow for Western blot analysis of p-ERK.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., A375 melanoma cells with BRAF V600E mutation) in complete growth medium at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Starvation (Optional): For some experiments, to reduce basal p-ERK levels, serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5-1%) medium before treatment.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C or -80°C.

-

Treatment: Dilute the this compound stock solution to the desired final concentrations in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Lysis and Protein Extraction

-

Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.[6]

-

Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-40 µg per lane).

Western Blotting

-

Sample Preparation: Mix the calculated volume of cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% or 12%). Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK (e.g., rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

Membrane Stripping and Reprobing

-

Stripping: To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped and reprobed. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[5]

-

Washing and Blocking: Wash the membrane thoroughly with TBST and then block again for 1 hour.

-

Reprobing: Incubate the membrane with a primary antibody against total ERK (e.g., mouse anti-p44/42 MAPK (Erk1/2)) overnight at 4°C.

-

Secondary Antibody and Detection: Repeat the washing, secondary antibody (HRP-conjugated anti-mouse), and detection steps as described above. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

Densitometry and Data Analysis

-

Image Quantification: Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).

-

Normalization: For each sample, normalize the p-ERK band intensity to the corresponding total ERK band intensity. Further normalization to a loading control can also be performed.

-

Data Presentation: Express the results as a fold change relative to the vehicle-treated control group. Perform statistical analysis to determine the significance of the observed changes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. AKT upregulates B-Raf Ser445 phosphorylation and ERK1/2 activation in prostate cancer cells in response to androgen depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective RAF inhibitor impairs ERK1/2 phosphorylation and growth in mutant NRAS, vemurafenib-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: HG6-64-1 in Combination with Other Kinase Inhibitors

A review of the currently available scientific literature did not yield specific data on the use of the B-Raf inhibitor HG6-64-1 in combination with other kinase inhibitors. While this compound is documented as a potent and selective inhibitor of the B-Raf V600E mutant, with an IC50 of 0.09 µM in B-Raf V600E transformed Ba/F3 cells, public domain research on its synergistic or combinatorial effects with other signaling inhibitors, such as MEK, PI3K, or EGFR inhibitors, appears to be limited or not yet published.[1][2][3][4]

Therefore, the following sections provide a generalized framework for approaching combination studies with a B-Raf inhibitor like this compound, based on established principles and protocols for similar compounds in the field of cancer research. The experimental designs and conceptual pathways are based on the known mechanisms of action of B-Raf inhibitors and the common resistance pathways that emerge during treatment.

Rationale for Combination Therapy